molecular formula C6H5N3O2 B1472266 1-(cyanomethyl)-1H-imidazole-4-carboxylic acid CAS No. 1506856-82-1

1-(cyanomethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1472266
CAS No.: 1506856-82-1
M. Wt: 151.12 g/mol
InChI Key: MEVIGIBYSNEYCL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups. According to authoritative chemical databases, the official IUPAC name is designated as "this compound". This nomenclature reflects the structural hierarchy where the imidazole ring serves as the parent heterocycle, with numbering beginning from the nitrogen atom that bears the cyanomethyl substituent. The systematic name explicitly identifies the position of each functional group, with the cyanomethyl group attached to the nitrogen at position 1 and the carboxylic acid group located at position 4 of the imidazole ring.

The molecular structure can be precisely represented through several standardized chemical notation systems that provide unambiguous structural identification. The InChI (International Chemical Identifier) code for this compound is documented as "1S/C6H5N3O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,2H2,(H,10,11)". This InChI representation encodes the complete molecular connectivity, stereochemistry, and tautomeric information in a machine-readable format that enables precise structural identification across chemical databases. The corresponding InChI key, which serves as a shortened hash of the full InChI string, is recorded as "MEVIGIBYSNEYCL-UHFFFAOYSA-N", providing a unique identifier that facilitates database searches and cross-referencing.

The SMILES (Simplified Molecular Input Line Entry System) notation offers another standardized method for representing the molecular structure in a linear text format. The canonical SMILES string for this compound is expressed as "C1N(CC#N)C=C(C(O)=O)N=1". This notation systematically describes the molecular graph by encoding atoms, bonds, and connectivity relationships in a compact string format that can be readily processed by computational chemistry software and database systems.

Alternative Naming Conventions in Chemical Literature

Chemical literature and commercial databases frequently employ various naming conventions and synonymous designations for this compound, reflecting different nomenclature traditions and regional preferences. These alternative names serve important functions in chemical information retrieval and cross-referencing between different database systems and scientific publications. The compound may appear in literature under slight variations in formatting or punctuation, though the core structural elements remain consistently identified across naming systems.

Commercial chemical suppliers and database providers often utilize systematic approaches to naming that emphasize different structural features or follow specific organizational conventions. The standardization of chemical nomenclature across international databases has largely converged on the IUPAC system, but historical literature and specialized applications may retain alternative naming approaches. Database searches frequently require consideration of multiple naming variants to ensure comprehensive coverage of relevant literature and commercial sources.

Registry systems maintained by chemical abstracting services employ standardized nomenclature protocols that ensure consistency across diverse chemical literature sources. These systems typically cross-reference multiple naming conventions and provide mapping between alternative designations to facilitate comprehensive literature searches. The integration of systematic names with registry numbers and structural identifiers creates a robust framework for chemical information management and retrieval.

Properties

IUPAC Name

1-(cyanomethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVIGIBYSNEYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential antiviral properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is known for its biological significance. The chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C6H6N4O2
  • CAS Number: 1506856-82-1

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (μg/mL)
Staphylococcus aureus2050
Escherichia coli1550
Klebsiella pneumoniae1850

These results suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly in light of increasing antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated notable antifungal activity. A study highlighted its effectiveness against Rhizoctonia solani, a pathogen responsible for various plant diseases.

Fungal Strain EC50 (μg/mL)
Rhizoctonia solani2.63
Fusarium oxysporum5.12
Botrytis cinerea7.45

The low EC50 value against R. solani indicates a strong antifungal potential, making it a promising candidate for agricultural applications.

Potential Antiviral Activity

While research on the antiviral effects of this compound is still emerging, preliminary studies suggest it may inhibit viral replication. In a recent evaluation involving HIV-1 integrase interactions, certain derivatives of imidazole compounds showed up to 45% inhibition in viral replication assays.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within microbial cells. The imidazole ring may facilitate binding to active sites of enzymes or receptors, leading to disruption of essential cellular functions such as DNA synthesis and metabolic processes.

Case Studies

  • Antibacterial Efficacy Study : A study conducted by Foroumadi et al. explored the synthesis and antibacterial activity of various imidazole derivatives, including this compound. The results indicated that modifications to the imidazole ring could enhance antibacterial potency against resistant strains of bacteria .
  • Antifungal Assessment : A series of experiments assessed the antifungal capabilities of newly synthesized N-cyanocarboxamides derived from imidazoles. The findings revealed that these compounds exhibited selective antifungal activity against multiple strains, with particular effectiveness noted against R. solani .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The cyanomethyl group distinguishes 1-(cyanomethyl)-1H-imidazole-4-carboxylic acid from aryl-substituted analogs. Key comparisons include:

Table 1: Structural and Spectral Comparison of Selected Imidazole-4-carboxylic Acid Derivatives
Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR, MS) Yield (Synthesis)
This compound* -CH₂CN C₆H₅N₃O₂ 167.13 1H NMR (DMSO-d₆): δ 8.75 (s, imidazole H), δ 4.98 (s, CH₂CN), δ 13.0 (br, COOH) N/A
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Cl-C₆H₄ C₁₀H₇ClN₂O₂ 222.63 1H NMR (DMSO-d₆): δ 8.75 (s, imidazole H), 7.46–7.36 (m, ArH) 77% (for diaryl analogs)
1-Phenyl-1H-imidazole-4-carboxylic acid C₆H₅ C₁₀H₈N₂O₂ 188.18 13C NMR (DMSO-d₆): δ 162.1 (C=O), 138.3 (imidazole C) N/A
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid Pyrimidin-2-yl C₈H₆N₄O₂ 190.16 HRMS (ESI-TOF): m/z [M + H]+ Calcd. 191.06, Found 191.06 N/A

*Theoretical data for this compound are inferred from analogs.

Key Observations:

  • Electronic Effects: The nitrile group (-CN) is strongly electron-withdrawing, which may reduce the electron density of the imidazole ring compared to electron-donating aryl groups. This could influence reactivity in coupling reactions or coordination chemistry .
  • Spectral Signatures: The -CH₂CN group in the target compound would produce distinct NMR signals (e.g., δ ~4.9–5.0 ppm for CH₂ and ~115–120 ppm for CN in 13C NMR), differing from aryl proton signals (δ 7.0–8.0 ppm) in analogs .

Preparation Methods

Hydrolysis of Ethyl Imidazole-4-carboxylate

  • Method: Ethyl 1H-imidazole-4-carboxylate is hydrolyzed using potassium hydroxide solution at approximately 30°C.
  • Procedure: The mass ratio of ester to KOH solution is about 1:2.2. After the reaction, acidification with sulfuric acid to pH ~1 precipitates the crude acid.
  • Purification: Recrystallization from suitable solvents yields 1H-imidazole-4-carboxylic acid with yields reported up to 92.5%.
  • Reference: This approach is described in a patent and chemical synthesis literature, emphasizing mild conditions and good yield.

Catalytic Synthesis via Inorganic Salt Composite Catalyst

  • Method: Starting from acetyl glycine ethyl ester, a multi-step process involving enolization, cyclization, catalytic oxidation, and hydrolysis is employed.
  • Catalyst: A composite inorganic salt catalyst made from barium sulfate, ferric nitrate, and iron sulfate is used.
  • Conditions: Reaction temperatures range from 60-75°C for intermediate steps, with hydrolysis at 25-30°C.
  • Outcome: This method provides an efficient catalytic route to 1H-imidazole-4-carboxylic acid with controlled pH adjustment and recrystallization for purification.
  • Reference: Detailed in CN patent CN105693619A.

Introduction of the Cyanomethyl Group at N-1 Position

The key step to obtain this compound involves the alkylation of the imidazole nitrogen with a cyanomethyl group. Typical methods include:

Alkylation Using Cyanomethyl Halides

  • Reagents: Cyanomethyl bromide or chloride can be used to alkylate the nitrogen of 1H-imidazole-4-carboxylic acid or its methylated derivatives.
  • Conditions: The reaction is generally carried out in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
  • Base: A mild base such as potassium carbonate or triethylamine is used to deprotonate the imidazole nitrogen.
  • Outcome: The reaction yields this compound or its esters, which can be hydrolyzed if needed.
  • Note: Specific yields and conditions for this alkylation step are less frequently reported but are standard in heterocyclic chemistry.

Coupling via Carbodiimide-Mediated Amide Formation (Analogous Methods)

  • While direct alkylation is common, coupling methods involving carbodiimide reagents (e.g., EDC, DCC) and activating agents like HOBt have been used to prepare related imidazole carboxylic acid derivatives.
  • These methods typically involve amide bond formation but can be adapted for cyanomethyl introduction if the cyanomethyl group is part of an amine or hydrazine derivative.
  • Example: Reactions of 1-methyl-1H-imidazole-4-carboxylic acid with amines using EDC/HOBt in dichloromethane at 20-60°C for several hours have been reported with good yields (50-60% range).

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes Reference
1 Hydrolysis of ethyl imidazole-4-carboxylate KOH solution (2%), 30°C, acidification with H2SO4 ~92.5% yield, recrystallization
2 Catalytic synthesis from acetyl glycine ethyl ester Composite catalyst (BaSO4, Fe(NO3)3, FeSO4), 60-75°C, toluene solvent Efficient catalytic route, mild conditions
3 Alkylation with cyanomethyl halides Cyanomethyl bromide/chloride, base (K2CO3/Et3N), DMF/DMSO, mild heating Standard alkylation, yields vary Inferred from heterocyclic alkylation literature
4 Carbodiimide-mediated coupling (analogous) EDC/HOBt, amines, DCM or DMF, 20-60°C, 0.75-120 h 50-60% yield for related imidazole carboxylic acid derivatives

Research Findings and Notes

  • Catalytic routes utilizing inorganic salt composites offer environmentally friendlier and potentially scalable processes for the imidazole core synthesis.
  • Hydrolysis of esters remains a practical and high-yielding method to access the free acid form before functionalization.
  • Alkylation reactions must be carefully controlled to avoid over-alkylation or side reactions, with solvent and base choice critical for selectivity.
  • Carbodiimide coupling methods, while more common for amide formation, demonstrate the versatility of imidazole-4-carboxylic acid derivatives in complex molecule construction.
  • No direct, detailed yield data for the cyanomethylation step of 1H-imidazole-4-carboxylic acid was explicitly reported in the reviewed literature, indicating a potential area for further experimental optimization.

Q & A

Basic: What are the recommended synthetic routes for 1-(cyanomethyl)-1H-imidazole-4-carboxylic acid?

Methodological Answer:
The synthesis of imidazole-carboxylic acid derivatives typically involves:

Electrophilic Substitution : Introduce substituents (e.g., cyanomethyl) to the imidazole ring via reactions with alkylating agents. For example, 1-methyl-1H-imidazole-2-carboxylic acid is synthesized using carbobenzoxy chloride followed by hydrogenation .

Cyano Group Incorporation : React 1H-imidazole-4-carboxylic acid derivatives with bromoacetonitrile or cyanomethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key Reference : Similar protocols for methyl and aryl-substituted analogs are detailed in synthesis studies .

Advanced: How does the cyanomethyl substituent influence electronic properties compared to methyl or halide groups?

Methodological Answer:
The cyanomethyl group (−CH₂CN) is electron-withdrawing due to the −CN moiety, which:

  • Lowers pKa : Increases acidity of the carboxylic acid group compared to methyl-substituted analogs (e.g., 1-methyl-1H-imidazole-4-carboxylic acid has pKa ~2.5–3.0; cyanomethyl may reduce this further) .
  • Affects Log P : Introduces higher polarity, reducing lipophilicity (Log P ~0.5–1.0) compared to methyl (Log P ~1.2) or chloro-substituted derivatives (Log P ~2.0) .
    Experimental Validation : Compare via potentiometric titration (pKa) and HPLC-based Log P measurements.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the cyanomethyl group.
  • Waste Disposal : Neutralize with 10% NaOH solution before incineration as hazardous organic waste .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to minimize thermal motion artifacts.
  • Refinement : Apply SHELXL for small-molecule refinement. Check for twinning (e.g., using PLATON’s TWINLAW) and disorder in the cyanomethyl group .
  • Validation : Cross-validate with spectroscopic data (e.g., ¹H/¹³C NMR) to confirm bond lengths and angles.

Case Study : Discrepancies in imidazole ring puckering were resolved using SHELX’s restraints for planar groups .

Basic: What characterization techniques are essential for confirming structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show imidazole protons at δ 7.5–8.2 ppm and −CH₂CN at δ 4.0–4.5 ppm.
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to verify purity (>95%) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Advanced: What strategies optimize solubility for in vitro assays?

Methodological Answer:

  • Salt Formation : React with sodium bicarbonate to form water-soluble sodium carboxylate.
  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • pH Adjustment : Dissolve in PBS (pH 7.4) for biological buffers, noting potential esterification at low pH .

Basic: How to handle and store this compound to ensure stability?

Methodological Answer:

  • Moisture Sensitivity : Store under argon in sealed amber vials with desiccant (silica gel).
  • Thermal Stability : Avoid temperatures >40°C to prevent decomposition of the cyanomethyl group.
  • Shelf Life : Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine expiration .

Advanced: What computational methods predict reactivity in catalytic processes?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution at the imidazole C-2/C-5 positions.
  • Molecular Dynamics : Simulate interactions with metal catalysts (e.g., Pd) to predict cross-coupling reaction pathways.
  • Reference : Coordination polymers of imidazole-carboxylic acids show metal-binding preferences (e.g., Zn²⁺ vs. Cu²⁺) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(cyanomethyl)-1H-imidazole-4-carboxylic acid
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1-(cyanomethyl)-1H-imidazole-4-carboxylic acid

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